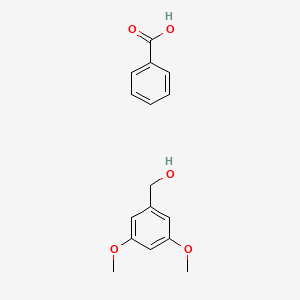
Hypostrepsilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypostrepsilic acid is a dibenzofuran derivative produced by the mycobiont of certain lichens, such as Usnea orientalis This compound is part of a unique class of secondary metabolites known for their bioactive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hypostrepsilic acid is typically synthesized in large quantities by culturing the mycobiont of lichens like Usnea orientalis on a malt-yeast extract medium containing sugar alcohols . The production of this compound is influenced by the osmotic pressure and nutritional conditions of the medium .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes maintaining specific temperature, pH, and nutrient levels to ensure the mycobiont produces the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Hypostrepsilic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Aplicaciones Científicas De Investigación
Hypostrepsilic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dibenzofuran derivatives and their reactivity.
Biology: Investigated for its role in lichen symbiosis and secondary metabolite production.
Medicine: Explored for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of hypostrepsilic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, disrupting microbial cell walls, and interfering with viral replication . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparación Con Compuestos Similares
Hypostrepsilic acid is similar to other dibenzofuran derivatives, such as isostrepsilic acid . it is unique in its specific bioactive properties and the conditions required for its production. Other similar compounds include:
Propiedades
Número CAS |
154160-67-5 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
3,7-dihydroxy-1,9-dimethyldibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H12O5/c1-6-3-8(16)4-10-12(6)14-7(2)13(15(18)19)9(17)5-11(14)20-10/h3-5,16-17H,1-2H3,(H,18,19) |
Clave InChI |
WFSXMDNXTLRBAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(O2)C=C(C(=C3C)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


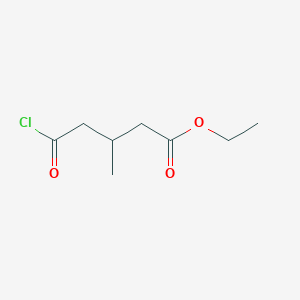
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
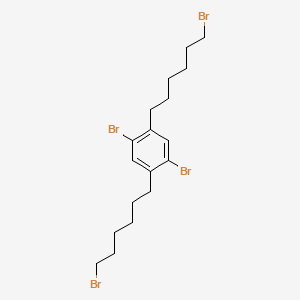
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
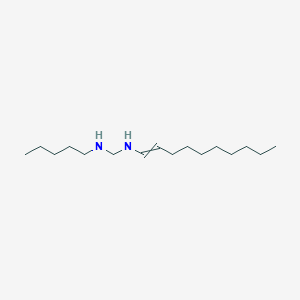
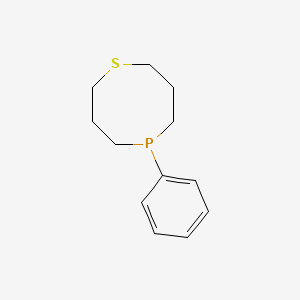
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)


